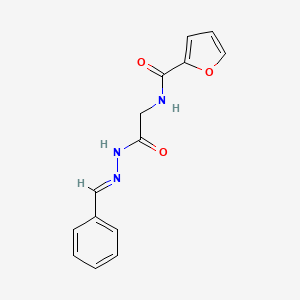![molecular formula C17H12N2O2 B3020956 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline CAS No. 38101-92-7](/img/structure/B3020956.png)
2-[(E)-2-(3-nitrophenyl)vinyl]quinoline
描述
2-[(E)-2-(3-nitrophenyl)vinyl]quinoline is an organic compound with the molecular formula C17H12N2O2 and a molecular weight of 276.29 g/mol This compound is characterized by the presence of a quinoline ring system substituted with a vinyl group and a nitrophenyl group
作用机制
Mode of Action
The compound belongs to the class of organic compounds known as quinolines and derivatives . These compounds contain a quinoline moiety, which consists of a benzene ring fused to a pyrimidine ring to form benzo[b]azabenzene . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
As a quinoline derivative, it may potentially interact with pathways involving quinoline metabolites . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline These factors can include pH, temperature, presence of other compounds, and specific conditions within the body
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline typically involves the reaction of 3-nitrobenzaldehyde with 2-methylquinoline under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product via the formation of a carbon-carbon double bond (vinyl group) between the quinoline and nitrophenyl moieties .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound is generally produced in laboratory settings for research purposes. The scalability of the synthetic route mentioned above can be adapted for larger-scale production if needed.
化学反应分析
Types of Reactions
2-[(E)-2-(3-nitrophenyl)vinyl]quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The vinyl group can participate in hydrogenation reactions to form saturated derivatives.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Reduction of the nitro group forms 2-[(E)-2-(3-aminophenyl)vinyl]quinoline.
Reduction: Hydrogenation of the vinyl group forms 2-(3-nitrophenylethyl)quinoline.
Substitution: Nitration of the quinoline ring forms nitro-substituted derivatives.
科学研究应用
2-[(E)-2-(3-nitrophenyl)vinyl]quinoline has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
相似化合物的比较
Similar Compounds
- 2-[(E)-2-(4-nitrophenyl)vinyl]quinoline
- 2-[(E)-2-(2-nitrophenyl)vinyl]quinoline
- 2-[(E)-2-(3-nitrophenyl)vinyl]pyridine
Uniqueness
2-[(E)-2-(3-nitrophenyl)vinyl]quinoline is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its electronic properties and reactivity. This compound’s structure allows for specific interactions in chemical and biological systems, making it a valuable tool in research .
属性
IUPAC Name |
2-[(E)-2-(3-nitrophenyl)ethenyl]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c20-19(21)16-6-3-4-13(12-16)8-10-15-11-9-14-5-1-2-7-17(14)18-15/h1-12H/b10-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URIXDBULDXTIHZ-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7251-91-4 | |
| Record name | NSC13861 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13861 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


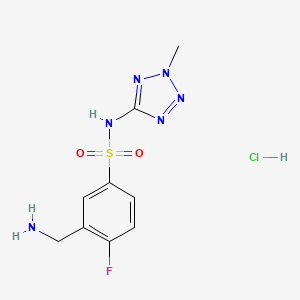
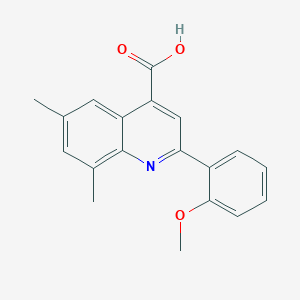
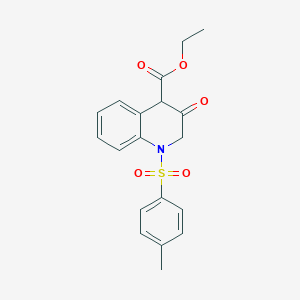
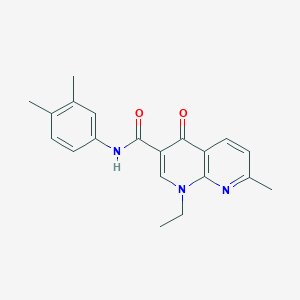
![1-Ethyl-2-(1H-imidazol-2-yl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B3020882.png)
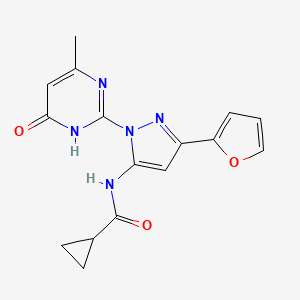
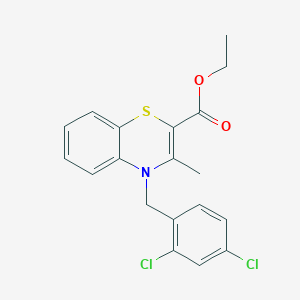
![7-Acetyl-3-oxa-7-azabicyclo[3.3.1]nonane-2,4-dione](/img/structure/B3020888.png)
![1-[({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamoyl)amino]-N-(4-methylbenzenesulfonyl)-N-pentylformamide](/img/structure/B3020889.png)
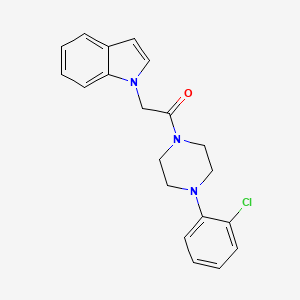
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]propane-1-sulfonamide](/img/structure/B3020891.png)
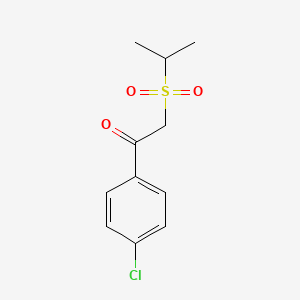
![1,3-Benzothiazol-6-yl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B3020895.png)
